

ARS-853: Application Notes and Protocols for DMSO-Based Preparations

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Compound of Interest

Compound Name: ARS-853

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubility and preparation of the selective KRAS G12C inhibitor, **ARS-853**, in Dimethyl Sulfoxide (DMSO). The information compiled herein is intended to support preclinical research and development efforts targeting KRAS-mutant cancers.

Introduction

ARS-853 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] It functions by binding to the inactive, GDP-bound state of KRAS G12C, thereby preventing its activation and the subsequent engagement of downstream oncogenic signaling pathways.[1][2][3] Proper preparation and handling of **ARS-853** are critical for accurate and reproducible experimental results. This guide focuses on the use of DMSO as a solvent for **ARS-853**.

Quantitative Data: Solubility in DMSO

The solubility of **ARS-853** in DMSO has been reported across a range of concentrations. It is important to note that factors such as the purity of the compound, the grade of DMSO, and the presence of moisture can affect solubility. The use of fresh, anhydrous DMSO is highly recommended, as absorbed moisture can decrease solubility.[4] Sonication may be required to achieve complete dissolution, particularly at higher concentrations.[5][6]

Parameter	Value (mg/mL)	Value (mM)	Notes
Solubility	86	198.64	Use fresh DMSO is recommended as moisture can reduce solubility.[4]
Solubility	25	57.74	Ultrasonic assistance may be necessary.[5]
Solubility	5.5	12.7	Sonication is recommended for dissolution.[6]
Commercially Available Solution	-	10	Pre-dissolved in DMSO.[7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ARS-853** in DMSO, a common starting concentration for in vitro studies.

Materials:

- **ARS-853** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated balance
- Vortex mixer
- Water bath sonicator

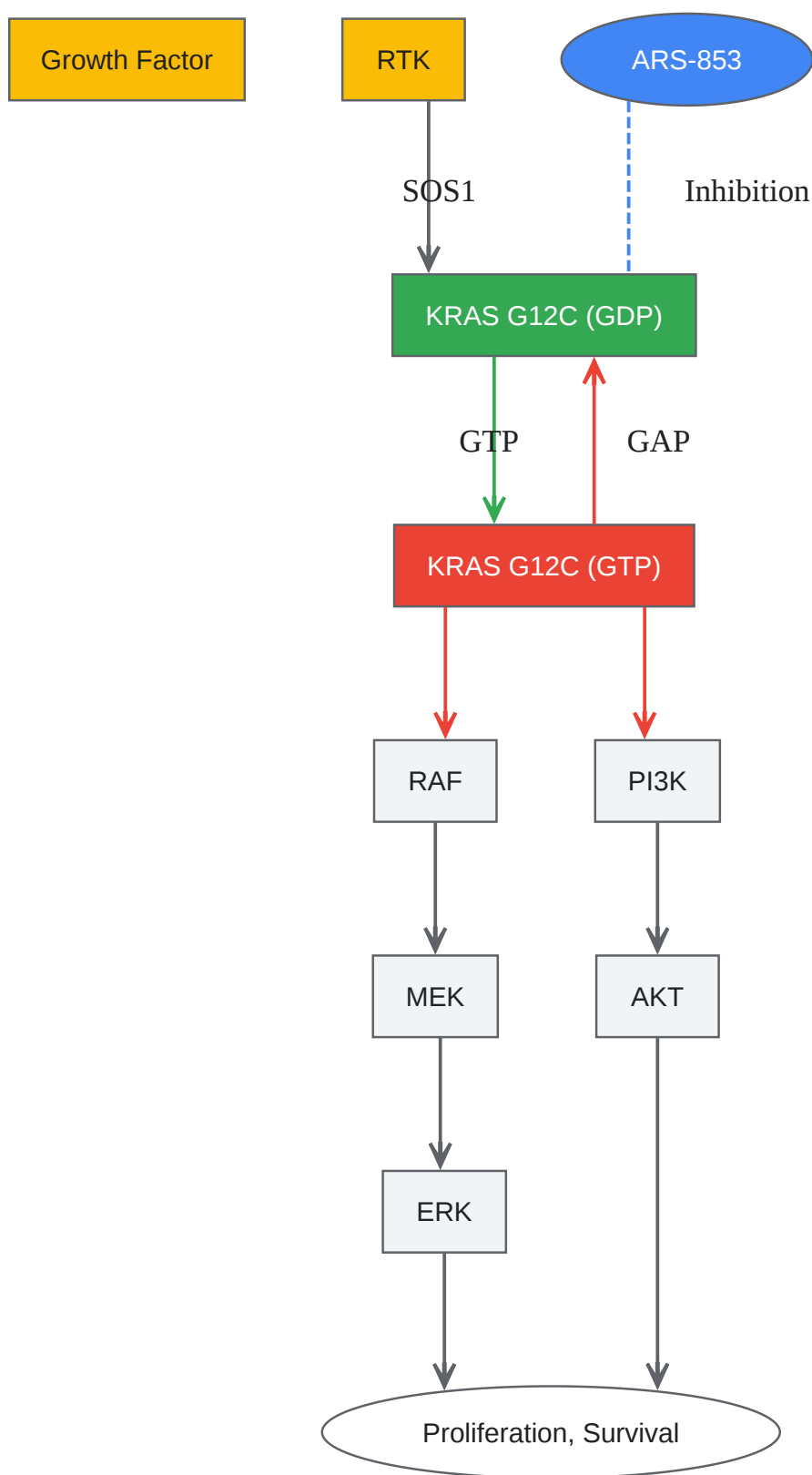
Procedure:

- Equilibration: Allow the vial of **ARS-853** powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **ARS-853** powder. For 1 mL of a 10 mM solution (Molecular Weight: 432.94 g/mol), 4.33 mg of **ARS-853** is required.
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the **ARS-853** powder.
 - Vortex the vial for 1-2 minutes to facilitate dissolution.
 - If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
- Storage:
 - Once fully dissolved, the **ARS-853** stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
 - For long-term storage (months to years), store the aliquots at -20°C or -80°C in tightly sealed vials.[3] For short-term storage (days to weeks), 4°C is acceptable.[3]

Note on In Vivo Formulations: For in vivo experiments, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline to achieve the desired final concentration and formulation.[4]

Mechanism of Action and Signaling Pathway

ARS-853 selectively targets the G12C mutant of KRAS. It covalently binds to the cysteine residue at position 12, locking the oncoprotein in its inactive, GDP-bound state.[1][2] This prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1] Consequently, the downstream signaling cascades that drive cell proliferation and survival are inhibited. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][4]



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Caption: **ARS-853** inhibits the KRAS G12C signaling pathway.

Conclusion

The successful use of **ARS-853** in research settings is contingent upon its proper handling and preparation. Adherence to the protocols outlined in this document will help ensure the integrity and reproducibility of experimental outcomes. Understanding the solubility characteristics and the mechanism of action of **ARS-853** is fundamental for designing and interpreting studies aimed at developing novel cancer therapeutics.

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